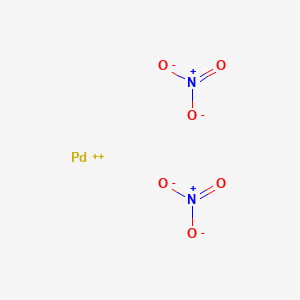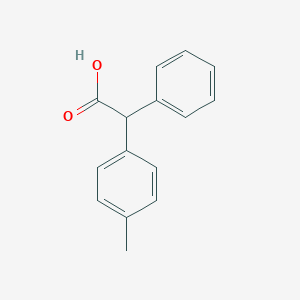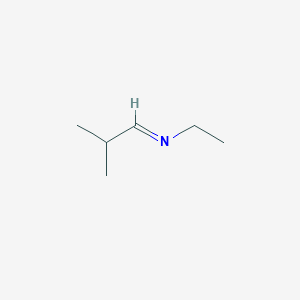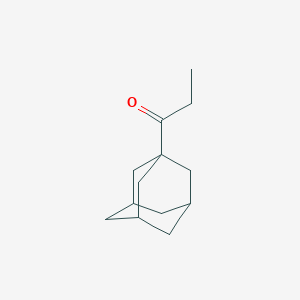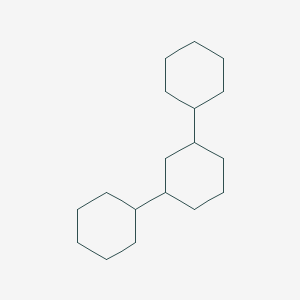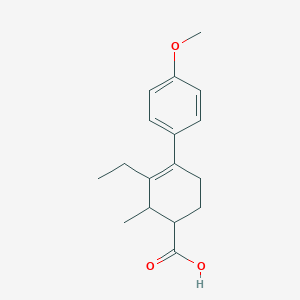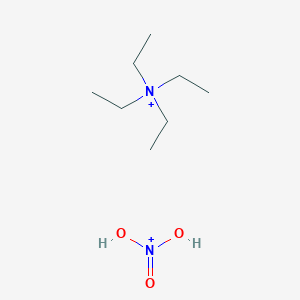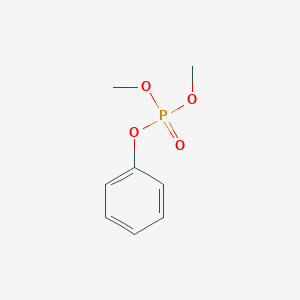
Dimethyl phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl phenyl phosphate (DMPP) is a chemical compound that is widely used in scientific research as a nitrification inhibitor. It is an effective tool for controlling nitrogen losses in agricultural and environmental systems. DMPP is a colorless liquid that is soluble in water and organic solvents. It has a molecular formula of C9H13O4P and a molecular weight of 218.17 g/mol.
Mécanisme D'action
Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter by binding to their enzymes and disrupting their metabolic pathways. This leads to a decrease in the conversion of ammonia to nitrate, which reduces nitrogen losses and improves nitrogen use efficiency.
Effets Biochimiques Et Physiologiques
Dimethyl phenyl phosphate has no significant biochemical or physiological effects on plants or animals. It is not toxic or harmful to humans or animals at the recommended application rates.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl phenyl phosphate is an effective tool for controlling nitrogen losses in agricultural and environmental systems. It is easy to apply and has no significant side effects. However, Dimethyl phenyl phosphate is not suitable for all types of soils and environments. It is important to conduct soil tests and evaluate the suitability of Dimethyl phenyl phosphate before application.
Orientations Futures
There are several future directions for research on Dimethyl phenyl phosphate. One area of research is the development of new formulations and application methods to improve the effectiveness of Dimethyl phenyl phosphate. Another area of research is the evaluation of the long-term effects of Dimethyl phenyl phosphate on soil health and microbial communities. Finally, research is needed to evaluate the environmental impact of Dimethyl phenyl phosphate and its potential for reducing greenhouse gas emissions.
Méthodes De Synthèse
Dimethyl phenyl phosphate is synthesized by reacting phenol with phosphorus oxychloride and dimethylamine. The reaction takes place under controlled conditions of temperature and pressure. The resulting product is purified by distillation and recrystallization to obtain pure Dimethyl phenyl phosphate.
Applications De Recherche Scientifique
Dimethyl phenyl phosphate is widely used in scientific research to inhibit nitrification, which is the process by which ammonia is converted into nitrate. Nitrification is an important process in agricultural and environmental systems, but excessive nitrification can lead to nitrogen losses and environmental pollution. Dimethyl phenyl phosphate inhibits the activity of nitrosomonas and nitrobacter, which are the two bacteria responsible for nitrification.
Propriétés
Numéro CAS |
10113-28-7 |
|---|---|
Nom du produit |
Dimethyl phenyl phosphate |
Formule moléculaire |
C8H11O4P |
Poids moléculaire |
202.14 g/mol |
Nom IUPAC |
dimethyl phenyl phosphate |
InChI |
InChI=1S/C8H11O4P/c1-10-13(9,11-2)12-8-6-4-3-5-7-8/h3-7H,1-2H3 |
Clé InChI |
XTBBZRRBOAVBRA-UHFFFAOYSA-N |
SMILES |
COP(=O)(OC)OC1=CC=CC=C1 |
SMILES canonique |
COP(=O)(OC)OC1=CC=CC=C1 |
Autres numéros CAS |
10113-28-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



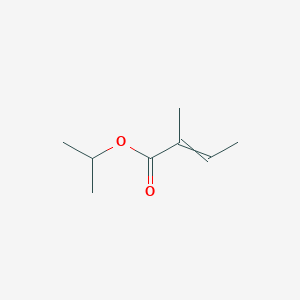

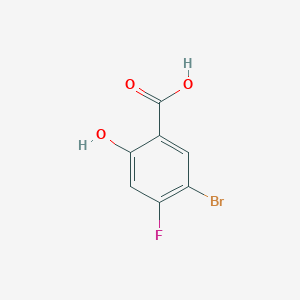
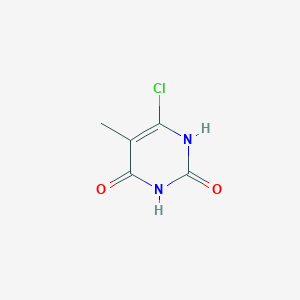

![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)

